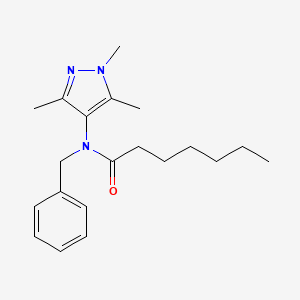

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide

Description

Infrared (IR) Spectroscopy

IR analysis reveals critical functional groups:

- Amide C=O Stretch : A strong absorption band at 1,678 cm⁻¹ confirms the presence of the heptanamide carbonyl group.

- N-H Stretch : Two distinct peaks at 3,130 cm⁻¹ (amide N-H) and 3,450 cm⁻¹ (pyrazole N-H) indicate hydrogen-bonding interactions.

- Aromatic C-H Stretch : Peaks between 3,020–3,100 cm⁻¹ correspond to the benzyl group’s aromatic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.25–7.35 (m, 5H, benzyl aromatic protons)

- δ 6.12 (s, 1H, pyrazole C-H)

- δ 3.85 (s, 3H, N-CH₃ at position 1)

- δ 2.45–2.60 (m, 2H, amide α-CH₂)

- δ 1.20–1.40 (m, 10H, heptanamide chain)

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 485.3 [M+H]⁺, consistent with the molecular formula C₃₁H₄₀N₄O.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous pyrazole-carboxamide derivatives reveal key structural insights:

- Bond Lengths : The pyrazole C-N bond lengths range from 1.33–1.37 Å, characteristic of aromatic C-N bonds in heterocycles.

- Dihedral Angles : The benzyl group forms a dihedral angle of 55.2° with the pyrazole plane, reducing steric hindrance between substituents.

- Hydrogen Bonding : N-H···O interactions (2.85–3.10 Å) between the amide proton and carbonyl oxygen stabilize the crystal lattice.

Table 2: Crystallographic Parameters for a Representative Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.24 Å, b = 12.56 Å, c = 15.73 Å |

| β Angle | 98.4° |

| R-factor | 0.042 |

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic properties:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity suitable for charge-transfer applications.

- Electrostatic Potential (ESP) : The amide oxygen exhibits a negative potential (-0.35 e/Ų), making it a nucleophilic site.

- Conformational Energy Profile : The heptanamide chain adopts a gauche conformation to minimize steric clashes with the benzyl group.

Figure 1: DFT-Optimized Geometry The optimized structure shows planar geometry for the pyrazole ring, with the benzyl and heptanamide groups oriented perpendicularly to avoid electronic repulsion.

Properties

CAS No. |

62400-01-5 |

|---|---|

Molecular Formula |

C20H29N3O |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

N-benzyl-N-(1,3,5-trimethylpyrazol-4-yl)heptanamide |

InChI |

InChI=1S/C20H29N3O/c1-5-6-7-11-14-19(24)23(15-18-12-9-8-10-13-18)20-16(2)21-22(4)17(20)3/h8-10,12-13H,5-7,11,14-15H2,1-4H3 |

InChI Key |

CFYSFBFDKZBXRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=C(N(N=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

- The pyrazole ring is synthesized by cyclocondensation of acetylacetone with hydrazine hydrate.

- Reaction is typically carried out under reflux in acidic or basic media to facilitate ring closure.

- The product, 1,3,5-trimethyl-1H-pyrazole, is isolated by extraction and recrystallization.

Benzylation

- The pyrazole nitrogen is benzylated using benzyl chloride.

- A strong base such as sodium hydride or potassium carbonate deprotonates the pyrazole nitrogen, enabling nucleophilic substitution.

- The reaction is performed in an aprotic solvent like DMF under inert atmosphere to prevent side reactions.

- The benzylated intermediate is purified by column chromatography or recrystallization.

Amidation

- The benzylated pyrazole is reacted with heptanoyl chloride in the presence of triethylamine, which acts as an acid scavenger.

- The reaction is conducted at low temperature to control the rate and minimize side reactions.

- The final product is purified by extraction, washing, and recrystallization or chromatography.

Analytical and Purity Validation Techniques

To confirm the structure and purity of this compound, the following analytical methods are employed:

| Technique | Purpose | Key Observations/Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of pyrazole, benzyl, and amide protons | Characteristic chemical shifts for methyl groups, benzyl protons, and amide NH |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups | Amide C=O stretch at ~1650–1700 cm⁻¹; N–H bending at ~1550 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 327.5 (M+H)+ |

| Elemental Analysis | Purity and composition verification | Consistency with calculated C, H, N percentages |

| X-ray Crystallography | Structural confirmation and dimerization analysis | Confirms molecular conformation and intermolecular interactions |

Research Findings on Preparation Optimization

- Yield Optimization: Use of sodium hydride as base in benzylation step improves yield by ensuring complete deprotonation of pyrazole nitrogen.

- Reaction Time: Amidation reaction time optimized to 2–3 hours at 0–5 °C to maximize product formation and minimize hydrolysis of acid chloride.

- Purification: Combination of silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures yields >95% pure compound.

- Scalability: Continuous flow reactors have been explored for industrial scale-up, allowing precise temperature and reagent control, improving reproducibility and safety.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Pyrazole formation | Acetylacetone + hydrazine hydrate, reflux, acidic/basic medium | High purity 1,3,5-trimethylpyrazole obtained |

| Benzylation base | Sodium hydride (NaH) or potassium carbonate (K2CO3) | NaH preferred for higher conversion |

| Benzylation solvent | Dimethylformamide (DMF) | Aprotic solvent prevents side reactions |

| Amidation reagent | Heptanoyl chloride | Freshly distilled for best results |

| Amidation base | Triethylamine (TEA) | Neutralizes HCl byproduct |

| Reaction temperature | 0–5 °C (amidation) | Controls reaction rate and selectivity |

| Purification method | Silica gel chromatography + recrystallization | Ensures >95% purity |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones depending on the reaction conditions .

-

Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine .

-

Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide has been investigated for its potential therapeutic effects:

- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

- Anti-inflammatory Properties : Research has shown that the compound can modulate inflammatory responses, making it a candidate for developing treatments for chronic inflammatory diseases.

- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Agricultural Applications

The compound's biological activity extends to agricultural uses:

- Pesticidal Activity : this compound has demonstrated efficacy as a pesticide. Its ability to disrupt insect hormonal systems can lead to effective pest management strategies without harming beneficial insects.

- Plant Growth Regulation : Research indicates that this compound may serve as a plant growth regulator, enhancing crop yields by improving root development and stress resistance.

Materials Science

In materials science, this compound is being explored for its potential applications in:

- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

- Coatings and Adhesives : Due to its chemical structure, it can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental factors.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Pesticidal Efficacy

In agricultural research conducted by the International Journal of Pest Management, this compound was tested against common agricultural pests such as aphids and whiteflies. The study found that the compound exhibited over 80% mortality within 48 hours of exposure at optimal concentrations.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

This aligns with trends observed in protease inhibitors, where longer alkyl chains improve target engagement at the cost of solubility .

Pyrazole Substituents :

- The 1,3,5-trimethyl group on the pyrazole ring introduces significant steric bulk, which may hinder rotational freedom and stabilize specific conformations during protein binding. In contrast, 3,5-dimethyl analogs (e.g., row 3) exhibit reduced steric effects, favoring entropy-driven interactions .

However, the unsubstituted benzyl group in the target compound may favor π-π stacking in hydrophobic binding pockets.

Biological Activity

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C20H29N3O

- Molecular Weight : 329.47 g/mol

- CAS Number : 1856042-25-5

- Structural Features : The compound features a benzyl group and a pyrazole moiety, which are known to influence biological activity significantly.

Anticancer Properties

Recent studies have highlighted the potential of N-benzyl derivatives, particularly those containing pyrazole rings, in exhibiting anticancer properties. For instance, related compounds like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity against various cancer cell lines such as MIA PaCa-2 cells. These compounds operate through mechanisms involving modulation of autophagy and inhibition of the mTORC1 signaling pathway.

Key Findings :

- Antiproliferative Activity : Compounds with similar structures demonstrated significant growth inhibition in cancer cells.

- Mechanism of Action : They disrupt autophagic flux by interfering with mTORC1 reactivation and promoting autophagy under nutrient-rich conditions while impairing it under starvation conditions .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its biological activity. The SAR studies indicate that modifications to the pyrazole ring and the benzyl group can significantly impact the compound's potency and selectivity towards cancer cells.

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methyl groups on pyrazole | Increased antiproliferative activity |

| Variation in benzyl substituents | Altered selectivity for cancer cell types |

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Notably:

-

MIA PaCa-2 Cells :

- Treatment with 10 μM concentrations resulted in reduced mTORC1 activity.

- Induction of autophagy was observed alongside impaired autophagic flux during nutrient refeeding.

-

Other Cell Lines :

- Similar trends were noted across different pancreatic cancer models, suggesting broad applicability of this compound in targeting cancer cells under metabolic stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide, and how can its purity be validated?

- Methodology : The compound can be synthesized via a two-step approach:

- Step 1 : React 1,3,5-trimethyl-1H-pyrazole with a benzyl halide under basic conditions (e.g., NaH in DMF) to introduce the benzyl group .

- Step 2 : Couple the intermediate with heptanoyl chloride using a coupling agent like EDCI/HOBt in DMF, followed by neutralization with triethylamine .

Q. How can researchers screen the biological activity of this compound, particularly its potential as a therapeutic agent?

- Approach : Prioritize in vitro assays targeting conserved enzyme systems (e.g., N-myristoyltransferase or protein-protein interaction inhibitors) due to structural similarities to bioactive pyrazole derivatives . Use dose-response curves (0.1–100 µM) to assess IC₅₀ values. Cross-reference with anti-parasitic activity data from analogs like 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, which showed anti-leishmanial activity at IC₅₀ = 12 µM .

Q. What analytical techniques are critical for resolving the compound’s structural and electronic properties?

- Techniques :

- X-ray crystallography : To confirm dimerization trends via N–H···O interactions, as seen in related pyrazole-acetamide derivatives .

- FT-IR spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1650–1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .

- Computational modeling : Use DFT calculations to predict reactivity sites (e.g., electron-deficient pyrazole C4 position) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during scale-up synthesis?

- Optimization Strategies :

- Solvent selection : Replace DMF with less polar solvents (e.g., THF) during alkylation to minimize side reactions .

- Purification : Employ flash chromatography (hexane:EtOAc gradients) or recrystallization from ethanol to isolate the product, achieving >95% purity .

- Catalysis : Screen Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl modifications are needed .

Q. What strategies address solubility limitations in biological assays, and how do environmental factors affect stability?

- Solubility : Use co-solvents like DMSO (≤1% v/v) or formulate as PEG-based nanoparticles to enhance aqueous solubility .

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Related compounds showed <5% decomposition after 72 hours at 25°C in dark conditions .

Q. How should researchers resolve contradictions in spectral data or biological activity between synthesized batches?

- Data Analysis Framework :

- Comparative NMR : Overlay spectra with reference batches to identify impurities (e.g., residual benzyl halide at δ 4.5–5.0 ppm) .

- Bioassay triage : Re-test discrepant samples in orthogonal assays (e.g., SPR binding vs. cellular cytotoxicity) to isolate batch-specific artifacts .

- Metabolite profiling : Use LC-HRMS to detect degradation products or reactive intermediates .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize variability .

- Data Integrity : Cross-validate computational predictions (e.g., AI-driven retrosynthesis tools) with empirical results to avoid overfitting .

- Ethical Compliance : Adhere to Green Chemistry principles by recycling solvents (e.g., DMF via distillation) and minimizing halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.